molecular formula C11H17N3O4S B12046333 3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate CAS No. 301688-51-7

3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate

Cat. No.: B12046333
CAS No.: 301688-51-7
M. Wt: 287.34 g/mol
InChI Key: FVDCOFYVXQMGHN-UHFFFAOYSA-N
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Description

3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a complex organic compound with a molecular formula of C11H17N3O4S This compound is characterized by its unique structure, which includes a triazine ring and a sulfanyl propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the sulfanyl propanoate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles. This step may require the use of a strong acid or base as a catalyst and is typically carried out under reflux conditions.

    Attachment of the Sulfanyl Propanoate Group: The sulfanyl propanoate group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable thiol with a halogenated propanoate derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for temperature and pressure control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl groups, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and π-π interactions with active sites, while the sulfanyl group may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylbutyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate
  • 3-methylbutyl (2R)-2-{[(6S)-3,5-dioxo-3,4,5,6-tetrahydro-1,2,4-triazin-6-yl]sulfanyl}propanoate

Uniqueness

Compared to similar compounds, 3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate stands out due to its specific structural features, such as the exact positioning of the sulfanyl and ester groups. These structural differences can lead to variations in reactivity, stability, and biological activity, making it a unique compound for research and industrial applications.

Properties

301688-51-7

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate

InChI

InChI=1S/C11H17N3O4S/c1-6(2)4-5-18-10(16)7(3)19-9-8(15)12-11(17)14-13-9/h6-7H,4-5H2,1-3H3,(H2,12,14,15,17)

InChI Key

FVDCOFYVXQMGHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(C)SC1=NNC(=O)NC1=O

solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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